- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 948594-80-7 (Methyl 2-(5-bromopyrimidin-2-yl)acetate)
Methyl 2-(5-bromopyrimidin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(5-bromopyrimidin-2-yl)acetate
- Methyl 5-bromo-2-pyrimidineacetate (ACI)
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- MDL: MFCD16987768
- Inchi: 1S/C7H7BrN2O2/c1-12-7(11)2-6-9-3-5(8)4-10-6/h3-4H,2H2,1H3
- InChI Key: IGLDVBXMTQIIOO-UHFFFAOYSA-N
- SMILES: O=C(CC1N=CC(Br)=CN=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Methyl 2-(5-bromopyrimidin-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AT128-1g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 1g |
1506CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AT128-5g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 5g |
4392CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AT128-10g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 10g |
7574CNY | 2021-05-08 | |
| Matrix Scientific | 124585-1g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate, 95+% |
948594-80-7 | 95+% | 1g |
$528.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845714-250mg |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 250mg |
543.60 | 2021-05-17 | |
| Chemenu | CM166840-1g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 1g |
$168 | 2021-08-05 | |
| Chemenu | CM166840-5g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 5g |
$439 | 2021-08-05 | |
| Chemenu | CM166840-10g |
Methyl 2-(5-bromopyrimidin-2-yl)acetate |
948594-80-7 | 98% | 10g |
$757 | 2021-08-05 | |
| TRC | M296963-50mg |
Methyl 2-(5-Bromopyrimidin-2-yl)acetate |
948594-80-7 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M296963-100mg |
Methyl 2-(5-Bromopyrimidin-2-yl)acetate |
948594-80-7 | 100mg |
$ 95.00 | 2022-06-04 |
Methyl 2-(5-bromopyrimidin-2-yl)acetate Production Method
Production Method 1
Production Method 2
1.2 overnight, 80 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
- An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, Tetrahedron, 2009, 65(4), 757-764
Production Method 3
- Preparation of 1,1-dioxothiomorpholin-4-yl derivatives as ROR gamma modulators, World Intellectual Property Organization, , ,
Methyl 2-(5-bromopyrimidin-2-yl)acetate Raw materials
- 1-tert-butyl 3-methyl propanedioate
- Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate
- 5-Bromo-2-chloropyrimidine
Methyl 2-(5-bromopyrimidin-2-yl)acetate Preparation Products
Methyl 2-(5-bromopyrimidin-2-yl)acetate Suppliers
Methyl 2-(5-bromopyrimidin-2-yl)acetate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Methyl 2-(5-bromopyrimidin-2-yl)acetate
Comprehensive Overview of Methyl 2-(5-bromopyrimidin-2-yl)acetate (CAS No. 948594-80-7)
Methyl 2-(5-bromopyrimidin-2-yl)acetate (CAS No. 948594-80-7) is a specialized organic compound widely utilized in pharmaceutical research, agrochemical development, and material science. This brominated pyrimidine derivative has garnered significant attention due to its versatile reactivity and potential applications in drug discovery. The compound's unique molecular structure, featuring a 5-bromopyrimidine core and an ester functional group, makes it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for Methyl 2-(5-bromopyrimidin-2-yl)acetate has surged, particularly in the field of small-molecule drug development. Researchers are increasingly exploring its utility in designing kinase inhibitors, antiviral agents, and anticancer compounds. The bromine atom at the 5-position of the pyrimidine ring offers a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Methyl 2-(5-bromopyrimidin-2-yl)acetate?" The synthesis typically involves the bromination of a pyrimidine precursor followed by esterification. Another common query is: "How is Methyl 2-(5-bromopyrimidin-2-yl)acetate used in drug discovery?" The answer lies in its role as a building block for biologically active molecules, particularly those targeting protein-protein interactions or enzymatic pathways.
The compound's relevance extends to green chemistry and sustainable synthesis, topics that dominate current scientific discourse. Researchers are investigating eco-friendly catalytic systems to optimize the production of Methyl 2-(5-bromopyrimidin-2-yl)acetate, minimizing waste and energy consumption. This aligns with the broader industry trend toward environmentally benign chemical processes, a hot topic in both academic and industrial settings.
From a commercial perspective, Methyl 2-(5-bromopyrimidin-2-yl)acetate is available through specialized chemical suppliers, often with high purity grades (>98%) to meet the stringent requirements of pharmaceutical applications. Its CAS No. 948594-80-7 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. The compound's stability under standard storage conditions (room temperature, inert atmosphere) further enhances its practicality for laboratory use.
Analytical characterization of Methyl 2-(5-bromopyrimidin-2-yl)acetate typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity, which are critical for reproducible research outcomes. The growing integration of artificial intelligence in chemical analysis has also impacted how researchers handle data interpretation for such compounds, another trending topic in the scientific community.
Looking ahead, the applications of Methyl 2-(5-bromopyrimidin-2-yl)acetate are expected to expand, particularly in personalized medicine and bioconjugation strategies. Its structural features make it amenable to modifications that could yield novel therapeutics with improved selectivity and reduced side effects. As the scientific community continues to explore the frontiers of precision chemistry, compounds like this will remain at the forefront of innovation.
In summary, Methyl 2-(5-bromopyrimidin-2-yl)acetate (CAS No. 948594-80-7) represents a critical tool in modern chemical research, bridging the gap between synthetic chemistry and biological applications. Its multifaceted utility, combined with the ongoing advancements in synthetic methodologies, ensures its enduring relevance in addressing some of the most pressing challenges in healthcare and materials science.
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